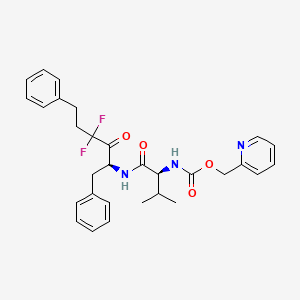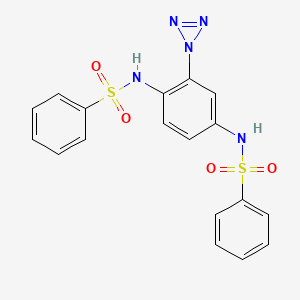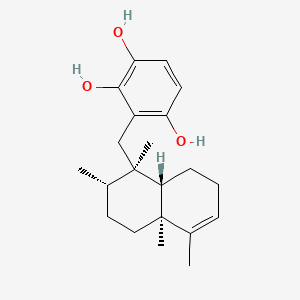
5-((4-((4-((2,4-Diamino-5-methyl-3-((4-((4-sulfophenyl)diazenyl)phenyl)diazenyl)phenyl)diazenyl)phenyl)thio)phenyl)diazenyl)-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-((4-((2,4-Diamino-5-methyl-3-((4-((4-sulfophenyl)diazenyl)phenyl)diazenyl)phenyl)diazenyl)phenyl)thio)phenyl)diazenyl)-2-hydroxybenzoic acid is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the dye and pigment industries due to its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-((4-((2,4-Diamino-5-methyl-3-((4-((4-sulfophenyl)diazenyl)phenyl)diazenyl)phenyl)diazenyl)phenyl)thio)phenyl)diazenyl)-2-hydroxybenzoic acid typically involves multiple diazotization and coupling reactions. The process begins with the diazotization of 2,4-diamino-5-methylbenzoic acid, followed by successive coupling with various diazonium salts derived from 4-aminobenzenesulfonic acid and other aromatic amines. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediates.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring high purity and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-((4-((4-((2,4-Diamino-5-methyl-3-((4-((4-sulfophenyl)diazenyl)phenyl)diazenyl)phenyl)diazenyl)phenyl)thio)phenyl)diazenyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to introduce new substituents.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and quinones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-((4-((4-((2,4-Diamino-5-methyl-3-((4-((4-sulfophenyl)diazenyl)phenyl)diazenyl)phenyl)diazenyl)phenyl)thio)phenyl)diazenyl)-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye synthesis and degradation.
Biology: Investigated for its potential as a biological stain due to its intense coloration.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its azo bonds, which can undergo cleavage under certain conditions, releasing aromatic amines. These amines can interact with various biological targets, including enzymes and cellular membranes, leading to antimicrobial effects. The sulfonic acid groups enhance the compound’s solubility in water, facilitating its use in aqueous environments.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((4-((2,4-Diamino-5-methylphenyl)diazenyl)phenyl)diazenyl)benzenesulfonic acid
- 2,4-Diamino-5-methyl-3-((4-((4-sulfophenyl)diazenyl)phenyl)diazenyl)benzoic acid
Uniqueness
5-((4-((4-((2,4-Diamino-5-methyl-3-((4-((4-sulfophenyl)diazenyl)phenyl)diazenyl)phenyl)diazenyl)phenyl)thio)phenyl)diazenyl)-2-hydroxybenzoic acid is unique due to its multiple azo linkages and the presence of both sulfonic acid and hydroxyl groups. These features contribute to its high solubility, stability, and intense coloration, making it particularly valuable in industrial applications.
Propiedades
Número CAS |
6949-20-8 |
|---|---|
Fórmula molecular |
C38H30N10O6S2 |
Peso molecular |
786.8 g/mol |
Nombre IUPAC |
5-[[4-[4-[[2,4-diamino-5-methyl-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]sulfanylphenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C38H30N10O6S2/c1-22-20-33(36(40)37(35(22)39)48-45-24-4-2-23(3-5-24)41-42-27-10-17-31(18-11-27)56(52,53)54)47-44-26-8-15-30(16-9-26)55-29-13-6-25(7-14-29)43-46-28-12-19-34(49)32(21-28)38(50)51/h2-21,49H,39-40H2,1H3,(H,50,51)(H,52,53,54) |
Clave InChI |
JUBYYWGZHFFWRG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1N)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O)N)N=NC4=CC=C(C=C4)SC5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(4-Bromobenzoyl)-4-(4-bromophenyl)-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B15195916.png)





